molecular formula C16H12ClNO B12620893 7-Chloro-8-methyl-2-phenyl-4-quinolinol CAS No. 1070879-84-3

7-Chloro-8-methyl-2-phenyl-4-quinolinol

Cat. No.: B12620893
CAS No.: 1070879-84-3
M. Wt: 269.72 g/mol
InChI Key: CELFQOODUBPRGP-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-phenyl-4-quinolinol (CAS 1070879-84-3) is a high-purity quinoline derivative offered for scientific research. Quinoline-based compounds are extensively investigated in medicinal chemistry for their diverse biological activities. Structural analogs of this compound, particularly those featuring the 7-chloro-4-aminoquinoline pharmacophore, have demonstrated significant potential in pharmacological research, exhibiting notable antiproliferative activity against a broad panel of human cancer cell lines . The quinoline nucleus is a privileged scaffold in anticancer drug discovery, with mechanisms that can include cell cycle arrest, induction of apoptosis, and inhibition of topoisomerase enzymes . Beyond oncology research, hybrid molecules containing similar 7-chloroqinoline cores have also been evaluated for their antifungal activity against pathogens like Candida albicans and Cryptococcus neoformans , presenting a valuable tool for antimicrobial studies . This compound serves as a versatile chemical building block for the synthesis of more complex hybrid molecules and for establishing structure-activity relationships (SAR) in the development of new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1070879-84-3

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

7-chloro-8-methyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C16H12ClNO/c1-10-13(17)8-7-12-15(19)9-14(18-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)

InChI Key

CELFQOODUBPRGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=CC2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques in Quinolinol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 7-Chloro-8-methyl-2-phenyl-4-quinolinol. By analyzing the chemical environment of ¹H and ¹³C nuclei, along with their interactions, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by the electronegativity of nearby atoms and the aromatic ring currents.

The protons on the phenyl group (H-2' to H-6') would typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring. The integration of these signals would correspond to five protons. The protons on the quinoline (B57606) core (H-3, H-5, and H-6) would also resonate in the aromatic region. The H-3 proton is anticipated to be a singlet, while H-5 and H-6 would likely appear as doublets due to coupling with each other. uni.lu The methyl group protons (8-CH₃) would be observed as a singlet in the upfield region, typically around 2.5 ppm. uni.lu The hydroxyl proton (4-OH) signal can vary in position and may appear as a broad singlet.

Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of adjacent protons. For the quinoline ring, the coupling between H-5 and H-6 would be a typical ortho-coupling with a J value of approximately 8-9 Hz.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-36.5 - 7.0s (singlet)-
H-57.8 - 8.2d (doublet)~8.5
H-67.3 - 7.6d (doublet)~8.5
H-2', H-6'7.9 - 8.3m (multiplet)-
H-3', H-4', H-5'7.4 - 7.6m (multiplet)-
8-CH₃2.4 - 2.7s (singlet)-
4-OHVariablebr s (broad singlet)-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range (0-220 ppm) compared to ¹H NMR, which minimizes signal overlap. libretexts.org

The carbon atoms of the quinoline and phenyl rings are expected to resonate in the range of 110-160 ppm. The C-4 carbon, bearing the hydroxyl group, would be significantly downfield due to the electronegativity of the oxygen atom. Similarly, the C-2 carbon, attached to the phenyl group, and the C-7 carbon, bonded to the chlorine atom, will also be shifted downfield. The quaternary carbons (C-4a, C-8a, C-1') will generally show weaker signals. The methyl carbon (8-CH₃) will appear at the highest field, typically between 15 and 25 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-3100 - 105
C-4170 - 175
C-4a140 - 145
C-5125 - 130
C-6120 - 125
C-7130 - 135
C-8128 - 133
C-8a145 - 150
8-CH₃18 - 22
C-1'138 - 142
C-2', C-6'128 - 132
C-3', C-5'127 - 131
C-4'129 - 133

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a cross-peak between the signals for H-5 and H-6 would confirm their ortho-relationship. It would also show correlations between the protons on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net For example, it would show a correlation between the methyl proton signal and the methyl carbon signal, as well as between each aromatic proton and its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the methyl protons (8-CH₃) would be expected to show correlations to C-7, C-8, and C-8a. The H-5 proton would show correlations to C-4, C-7, and C-8a.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₂ClNO), the expected monoisotopic mass is 269.0607 g/mol . HRMS can measure this mass with high accuracy (typically within 5 ppm), which provides strong evidence for the molecular formula. uni.lu

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide insights into the structure of the molecule. The fragmentation pattern of quinoline derivatives is influenced by the substitution pattern. Common fragmentation pathways for quinolines can involve the loss of small molecules or radicals. For the title compound, potential fragmentation could include the loss of a chlorine atom, a methyl radical, or cleavage of the phenyl group.

Table 3: Predicted HRMS Data for this compound

IonFormulaPredicted m/z
[M+H]⁺C₁₆H₁₃ClNO⁺270.0680
[M+Na]⁺C₁₆H₁₂ClNNaO⁺292.0499
[M-H]⁻C₁₆H₁₁ClNO⁻268.0535

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are related to the functional groups present.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline and phenyl rings would be observed in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the fingerprint region, below 800 cm⁻¹. nih.gov

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3200 - 3600O-H stretch (hydroxyl)
3000 - 3100Aromatic C-H stretch
2850 - 3000Aliphatic C-H stretch (methyl)
1500 - 1650C=C and C=N stretch (aromatic rings)
1350 - 1450C-H bend (methyl)
Below 800C-Cl stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λ_max) are related to the extent of conjugation in the molecule.

Quinoline and its derivatives are known to exhibit multiple absorption bands in the UV region due to π→π* and n→π* transitions of the aromatic system. mdpi.com For this compound, the extensive conjugated system involving the quinoline core and the phenyl ring is expected to result in strong absorption bands. Typically, quinolinol derivatives show absorption maxima in the range of 250-400 nm. The position and intensity of these bands can be influenced by the solvent polarity and pH, particularly due to the presence of the acidic hydroxyl group and the basic nitrogen atom.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λ_max (nm)
π→π~250-280
π→π~320-350
n→π*~380-410 (often weaker)

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides detailed information on the molecular geometry, intermolecular interactions, and packing of molecules in the crystal lattice. The insights gained from X-ray diffraction studies are fundamental to understanding the structure-property relationships of quinolinol derivatives.

Should the crystal structure of this compound be elucidated, the research findings would typically be presented with the following key crystallographic parameters.

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Density (calculated) (g/cm³)Data Not Available

Detailed Research Findings (Hypothetical)

A definitive structural analysis would confirm the planar nature of the quinoline core, with the phenyl ring at the 2-position likely exhibiting a torsional angle relative to the quinoline plane due to steric hindrance with adjacent atoms. The precise bond lengths and angles within the quinoline and phenyl rings would be determined, providing insight into the electronic distribution within the molecule. Of particular interest would be the C-Cl bond length and the C-O bond length of the hydroxyl group, which can be influenced by intra- and intermolecular hydrogen bonding.

The crystal packing would likely be stabilized by a network of intermolecular interactions. Hydrogen bonding involving the quinolinol hydroxyl group and the nitrogen atom of an adjacent molecule is a common feature in such structures, leading to the formation of supramolecular chains or sheets. Additionally, π-π stacking interactions between the aromatic rings of neighboring molecules could further contribute to the stability of the crystal lattice. The presence and nature of these non-covalent interactions are crucial for understanding the solid-state properties of the compound.

Hypothetical Selected Bond Lengths

BondLength (Å)
C-ClData Not Available
C-OData Not Available
C-NData Not Available
C-C (quinoline)Data Not Available
C-C (phenyl)Data Not Available

Hypothetical Selected Bond Angles

AngleValue (°)
C-C-ClData Not Available
C-C-OData Not Available
C-N-CData Not Available
C-C-C (quinoline)Data Not Available
C-C-C (phenyl)Data Not Available

The acquisition of experimental X-ray crystallographic data for this compound would be a valuable contribution to the field of chemical crystallography and would enable a more complete understanding of its chemical and physical properties.

Computational Chemistry and Theoretical Modeling of 7 Chloro 8 Methyl 2 Phenyl 4 Quinolinol

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the preferred method for studying the electronic and molecular structure of quinoline (B57606) derivatives.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For 7-Chloro-8-methyl-2-phenyl-4-quinolinol, this would involve mapping the potential energy surface to identify the global minimum and any significant local minima, which represent stable conformers.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleHypothetical Value
Bond LengthC7-ClData not available
Bond LengthC8-C(methyl)Data not available
Bond LengthC2-C(phenyl)Data not available
Bond LengthC4-OData not available
Bond AngleCl-C7-C8Data not available
Bond AngleC(methyl)-C8-C7Data not available
Dihedral AngleC(quinoline)-C2-C(phenyl)-CData not available

Note: This table is illustrative. Specific values would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterHypothetical Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy GapData not available

Note: This table is illustrative. Specific values would be obtained from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and the chlorine atom, with positive potential near the hydroxyl hydrogen.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics. DFT calculations can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β). A high β value suggests that the material may have significant NLO activity. The calculation for this compound would provide insights into its potential for use in NLO devices.

Quantum Chemical Descriptors and Reactivity Prediction

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorFormulaHypothetical Value
Ionization Potential (I)-EHOMOData not available
Electron Affinity (A)-ELUMOData not available
Electronegativity (χ)(I + A) / 2Data not available
Chemical Hardness (η)(I - A) / 2Data not available
Chemical Softness (S)1 / (2η)Data not available

Note: This table is illustrative. Specific values would be derived from HOMO and LUMO energies.

Molecular Docking Simulations for Ligand-Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, docking studies would be essential to explore its potential as a therapeutic agent. This would involve docking the molecule into the active site of various biological targets, such as enzymes or receptors implicated in disease. The results would provide information on the binding energy, key interacting amino acid residues, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Table 4: Hypothetical Molecular Docking Results for this compound with a Generic Protein Target

ParameterHypothetical Value/Residues
Binding Energy (kcal/mol)Data not available
Interacting ResiduesData not available
Hydrogen Bond InteractionsData not available
Hydrophobic InteractionsData not available

Note: This table is illustrative. Specific results depend on the chosen biological target.

Quantitative Structure-Activity Relationship (QSAR) and Hologram QSAR (HQSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug discovery and design. nih.gov These computational methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govallsubjectjournal.com For this compound, a QSAR model would be developed by analyzing a dataset of structurally similar quinoline derivatives with known biological activities. allsubjectjournal.comresearchgate.netmdpi.com The process involves calculating a variety of molecular descriptors that quantify the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic features. allsubjectjournal.com

Hologram QSAR (HQSAR) is a 2D QSAR technique that offers advantages by not requiring molecular alignment or 3D structural information. researchgate.net It generates molecular holograms based on fragments of the chemical structure. These holograms, which are unique numerical representations of the molecule, are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). allsubjectjournal.com

A hypothetical QSAR/HQSAR study on a series of compounds including this compound would aim to predict its biological potency, for instance, as an antimicrobial or anticancer agent. allsubjectjournal.comnih.gov The resulting models are validated internally and externally to ensure their predictive power. allsubjectjournal.commdpi.com The insights gained from such models could guide the synthesis of new derivatives with potentially enhanced activity. allsubjectjournal.com

While extensive QSAR and HQSAR studies have been conducted on various quinoline derivatives to predict their biological activities against targets like Mycobacterium tuberculosis and for their anticancer effects, a specific, published QSAR or HQSAR model for this compound is not available in the reviewed scientific literature. allsubjectjournal.comresearchgate.netnih.gov

Table 1: Hypothetical HQSAR Model Parameters for a Series Including this compound

ParameterValueDescription
q² (Cross-validated r²)Data not availableIndicates the internal predictive ability of the model.
r² (Non-cross-validated r²)Data not availableRepresents the goodness of fit of the model to the training set data.
SEE (Standard Error of Estimate)Data not availableMeasures the absolute error of the model.
F-valueData not availableIndicates the statistical significance of the model.
Optimal Number of ComponentsData not availableThe number of latent variables used to build the PLS model.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. arabjchem.orgnih.govresearchgate.net An MD simulation of this compound would involve placing the molecule in a simulated environment, typically a box of solvent molecules like water, and solving Newton's equations of motion for every atom in the system. arabjchem.org This provides a trajectory of the molecule's positions and velocities over time, offering a detailed view of its conformational dynamics and interactions with the solvent. arabjchem.orgnih.govresearchgate.net

These simulations can reveal how the molecule flexes and rotates, the stability of different conformations, and how it interacts with surrounding water molecules through hydrogen bonds and other intermolecular forces. arabjchem.org Understanding the solvent effects is crucial as it can influence the molecule's solubility, stability, and how it presents itself to a biological target. arabjchem.org For instance, MD simulations can help in calculating the free energy of solvation and identifying key solvent interaction sites. arabjchem.org

Although MD simulations are a standard tool for studying quinoline derivatives and their interactions, specific MD simulation studies focused on the dynamic behavior and solvent effects of this compound have not been reported in the available literature. arabjchem.orgnih.govresearchgate.netnih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Quinolinol Derivative

ParameterExample Value/SettingPurpose
Force FieldAMBER, CHARMM, GROMOSDefines the potential energy function of the system.
Solvent ModelTIP3P, SPC/ERepresents the water molecules in the simulation box.
EnsembleNVT (Canonical), NPT (Isothermal-Isobaric)Controls the thermodynamic variables of the system (e.g., temperature, pressure).
Simulation Time100 ns - 1 µsThe duration of the simulation, determining the timescale of observable events.
Temperature300 KThe temperature at which the simulation is run, often close to physiological conditions.
Pressure1 atmThe pressure at which the simulation is run.

Analysis of Hydrogen Bonding Interactions and Intermolecular Forces

The hydrogen at the 4-hydroxyl group and the nitrogen atom in the quinoline ring of this compound are key sites for forming hydrogen bonds. libretexts.orgnih.gov A hydrogen bond is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (like oxygen or nitrogen) and is attracted to another electronegative atom nearby. libretexts.orgyoutube.comtiktok.com These interactions are crucial in determining the compound's crystal structure, its interaction with biological macromolecules like proteins and DNA, and its solubility in protic solvents. libretexts.orgnih.gov

A detailed computational analysis would involve mapping the electrostatic potential surface to identify electron-rich (hydrogen bond acceptor) and electron-poor (hydrogen bond donor) regions. Quantum chemical calculations can be used to determine the geometry and energy of hydrogen bonds formed between molecules of this compound or with solvent molecules. arabjchem.org

While the principles of hydrogen bonding and intermolecular forces are well-understood, and studies on related quinoline structures exist, a specific and detailed analysis of the hydrogen bonding network and other intermolecular forces for this compound is not available in published research. nih.gov

Table 3: Potential Hydrogen Bond Donor/Acceptor Sites in this compound

SiteTypePotential Interaction
4-Hydroxyl (-OH) groupDonor & AcceptorCan donate the hydrogen and the oxygen can accept a hydrogen.
Quinoline Nitrogen (N)AcceptorThe lone pair of electrons can accept a hydrogen.
Chlorine (Cl) atomWeak AcceptorCan weakly interact with hydrogen bond donors.

In Vitro Biological Activity and Molecular Pharmacology Research of 7 Chloro 8 Methyl 2 Phenyl 4 Quinolinol Analogues

General In Vitro Screening Methodologies

Cell-Based Assays for Cytotoxicity and Anti-Proliferative Effects (e.g., MTT assay)

The anti-proliferative activity of quinoline (B57606) derivatives is frequently evaluated using cell-based assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely adopted method. researchgate.net This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with cell viability. In the presence of viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals. The concentration of the colored formazan solution, measured spectrophotometrically, is proportional to the number of living cells. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Research on various analogues of 7-chloro-8-methyl-2-phenyl-4-quinolinol has demonstrated significant cytotoxic potential against a range of human cancer cell lines. For instance, a series of 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolones (4-PQs) were synthesized and evaluated for their anticancer effects. nih.gov Among these, compound 22 (a methoxy-substituted 4-PQ derivative) showed excellent anti-proliferative activity against the COLO205 colon cancer cell line with an IC50 value of 0.32 μM and the H460 lung cancer cell line with an IC50 of 0.89 μM. nih.gov Another study on 2-phenyl-4-quinolone (2-PQ) derivatives identified compound CHM-1 (2′-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone) as a potent anticancer agent with significant activity against numerous cancer cell lines in the NCI-60 panel. nih.gov

Furthermore, hybrid molecules incorporating the 7-chloro-4-aminoquinoline nucleus have been synthesized and tested for their antiproliferative activity. tandfonline.com Several of these hybrid analogues exhibited significant cytostatic activity, with GI50 values (the concentration causing 50% growth inhibition) ranging from 0.05 to 0.95 µM against a panel of 58 human cancer cell lines. tandfonline.com The cytotoxicity of some quinoline derivatives has also been assessed against normal cell lines, such as human dermal fibroblasts, to determine their selectivity for cancer cells. nih.gov

Cytotoxicity of Selected Quinoline Analogues
CompoundDescriptionCell LineIC50 / GI50 (µM)Reference
Compound 22Methoxy-substituted 4-phenyl-2-quinoloneCOLO205 (Colon)0.32 nih.gov
Compound 22Methoxy-substituted 4-phenyl-2-quinoloneH460 (Lung)0.89 nih.gov
HPK2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinoloneHL-60, Hep3B, H4600.4 - 1.0 nih.gov
Hybrid Compounds 25, 30, 31, 36, 377-chloro-4-aminoquinoline and 2-pyrazoline (B94618) hybridsHuman Cancer Cell Lines (NCI-60)0.05 - 0.95 tandfonline.com

Enzyme Inhibition Assays and Substrate Activity Evaluation

The molecular mechanisms underlying the biological activities of quinoline analogues often involve the inhibition of specific enzymes. Various in vitro assays are employed to evaluate their enzyme inhibitory potential.

One area of investigation is the inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer. A study on 4-(imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline derivatives revealed them to be potent and selective inhibitors of COX-2. nih.gov For instance, compound 9d (4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline) was identified as a highly potent and selective COX-2 inhibitor. nih.gov

Quinoline derivatives have also been identified as inhibitors of the proteasome, a key cellular machinery for protein degradation, making it a target for cancer therapy. A screening of a library of heterocyclic compounds identified substituted quinolines as inhibitors of the human 20S proteasome. nih.gov One of the lead compounds, quinoline 7 , exhibited an IC50 of 14.4 μM for the chymotrypsin-like activity of the proteasome. nih.gov

Furthermore, quinoline analogues have been evaluated for their ability to inhibit other enzymes such as α-glucosidase and alkaline phosphatase. A series of pyrano[3,2-c]quinoline-1,2,3-triazole hybrids showed significant in vitro inhibitory activity against α-glucosidase, with IC50 values ranging from 1.19 to 20.01 µM, which was notably more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 µM). researchgate.net In another study, quinolinyl-iminothiazoline derivatives were found to be potent inhibitors of alkaline phosphatase, with compound 6g showing an IC50 of 0.337 µM. tandfonline.com

Enzyme Inhibitory Activity of Selected Quinoline Analogues
Compound ClassTarget EnzymeKey FindingIC50 (µM)Reference
4-(Imidazolylmethyl)quinoline derivativesCOX-2Potent and selective inhibition0.063 - 0.090 nih.gov
Substituted quinolinesProteasome (Chymotrypsin-like)Modest to significant inhibition5.4 - 14.4 nih.gov
Pyrano[3,2-c]quinoline-1,2,3-triazole hybridsα-glucosidasePotent inhibition1.19 - 20.01 researchgate.net
Quinolinyl-iminothiazolinesAlkaline PhosphatasePotent inhibition0.337 tandfonline.com

Antimicrobial Activities (In Vitro)

Antibacterial Spectrum and Investigations into Interference with Bacterial DNA Replication and Protein Synthesis

Analogues of this compound have been investigated for their antibacterial properties against a range of pathogenic bacteria. The antibacterial activity is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Studies on novel 7-chloroquinoline (B30040) derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria. For example, in one study, synthesized 7-chloroquinoline derivatives showed good activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes, with inhibition zones ranging from 11.00 to 12.00 mm. semanticscholar.org Another study reported that newly synthesized amino acid derivatives of quinolines exhibited potent antibacterial activity, with compound 3a showing a moderate MIC of 0.62 mg/mL against all tested bacteria. mdpi.com

The mechanism of antibacterial action for many quinolone-based compounds involves the inhibition of bacterial DNA synthesis. They are known to target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. mdpi.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones block the bacteria's ability to replicate their DNA, leading to cell death. mdpi.com Some studies have also explored the interaction of quinoline derivatives with bacterial DNA through intercalation, which can also disrupt DNA-related processes. nih.gov

Antibacterial Activity of Selected Quinoline Analogues
Compound Class/DerivativeBacterial StrainActivityReference
7-chloroquinoline derivativesS. aureus, E. coli, P. aeruginosa, S. pyogenesInhibition zones of 11.00-12.00 mm semanticscholar.org
Amino acid derivatives of quinolines (Compound 3a)E. coli, S. aureus, P. aeruginosa, B. subtilisMIC of 0.62 mg/mL mdpi.com

Antifungal Efficacy Studies on Fungal Strains

The antifungal potential of quinoline analogues has been explored against various fungal pathogens. A notable study investigated the in vitro antifungal activity of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols against a panel of five fungi: Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov The results indicated that the 5,7-dichloro and 5,7-dibromo derivatives were the most fungitoxic among the tested compounds. nih.gov

Hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus have also been evaluated for their antifungal activity against Candida albicans and Cryptococcus neoformans. tandfonline.com Additionally, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has demonstrated good antifungal activity, and its mechanism is suggested to involve damage to the fungal cell wall. mdpi.com

Antifungal Activity of Selected Quinoline Analogues
Compound Class/DerivativeFungal StrainsKey FindingReference
5,7-dichloro-2-methyl-8-quinolinolA. niger, A. oryzae, T. viride, M. verrucaria, T. mentagrophytesMost fungitoxic among tested analogues nih.gov
5,7-dibromo-2-methyl-8-quinolinolA. niger, A. oryzae, T. viride, M. verrucaria, T. mentagrophytesHighly fungitoxic nih.gov
7-chloro-4-aminoquinoline-2-pyrazoline hybridsCandida albicans, Cryptococcus neoformansEvaluated for antifungal activity tandfonline.com
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Various fungi including Phaeomoniella chlamydospora and Phaeoacremonium aleophilumGood antifungal activity mdpi.com

Antitubercular Activity Profiles Against Mycobacterium tuberculosis H37Rv

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and quinoline derivatives have shown considerable promise. The in vitro activity of these compounds is commonly assessed against the standard laboratory strain Mycobacterium tuberculosis H37Rv.

A series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. researchgate.net Several compounds in this series exhibited significant activity, with MIC values as low as 2.5 µg/mL, which is comparable to some first-line anti-TB drugs. researchgate.net Another study on 7-chloroquinoline derivatives possessing triazolo, ureido, and thioureido substituents also reported potent antimycobacterial activity, with some compounds showing up to 98% inhibition at a concentration of 6.25 µg/mL and MIC values of 3.125 µg/mL. researchgate.net

Research has also explored the activity of quinoline derivatives against multidrug-resistant (MDR) strains of M. tuberculosis, indicating that some of these compounds retain their efficacy against resistant bacteria. rsc.org

Antitubercular Activity of Selected Quinoline Analogues against M. tuberculosis H37Rv
Compound Class/DerivativeMIC (µg/mL)Reference
7-chloro-4-quinolinylhydrazones (compounds 3f, 3i, 3o)2.5 researchgate.net
7-chloroquinoline with triazolo substituent (compound 10)3.125 researchgate.net
7-chloroquinoline with thioureido substituent (compound 24)3.125 researchgate.net
Quinolone derivatives (compounds 6b6, 6b12, 6b21)1.2 - 3.0 rsc.org

Anticancer Activities (In Vitro Cell Lines)

Analogues of the this compound scaffold have demonstrated notable anticancer activities in vitro. These effects are primarily attributed to their ability to induce programmed cell death and inhibit the cell cycle in cancerous cells.

The anticancer efficacy of quinoline-based compounds is often linked to their capacity to trigger apoptosis and disrupt normal cell cycle progression in cancer cells. Research into related structures, such as 7-chloroquinoline hydrazones, has shown that these molecules can effectively arrest the growth of cancer cells. nih.gov This growth inhibition is a key indicator of the potential for these compounds to interfere with the cell division process. The induction of apoptosis, or programmed cell death, is a critical mechanism for eliminating malignant cells. While specific studies on this compound are limited, the broader class of quinoline derivatives is known to initiate apoptotic pathways, leading to the systematic destruction of cancer cells.

The cytotoxic potential of 7-chloroquinoline analogues has been evaluated against a wide array of human cancer cell lines. These studies are crucial for determining the spectrum of activity and potential therapeutic applications of these compounds. For instance, 7-chloroquinoline hydrazones have shown potent cytotoxic activity, with submicromolar GI50 values across a large panel of cell lines from nine different types of tumors, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov This broad-spectrum activity highlights the potential of the 7-chloroquinoline core structure in developing new anticancer agents.

Table 1: In Vitro Anticancer Activity of 7-Chloroquinoline Analogues

Cell Line Cancer Type Compound Class Observed Effect Reference
Various Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast 7-Chloroquinoline hydrazones Good cytotoxic activity with submicromolar GI50 values nih.gov
SF-295 CNS Cancer 7-Chloroquinoline hydrazone Inhibition of cell growth nih.gov

This table summarizes the reported in vitro anticancer activities of 7-chloroquinoline analogues against various human cancer cell lines.

Modulation of Key Biochemical Pathways (In Vitro)

Analogues of this compound are not only cytotoxic to cancer cells but also interact with and modulate various key biochemical pathways. This includes the inhibition of specific enzymes, binding to molecular receptors, and influencing the cellular oxidative state.

The 8-hydroxyquinoline (B1678124) moiety, a key feature of the parent compound's tautomeric form, is a known metal chelator. This property is central to the inhibition of various metalloenzymes. One significant target is the Botulinum Neurotoxin A (BoNT/A) light chain (LC) , a zinc-dependent metalloprotease. Quinolinol derivatives have been identified as potent inhibitors of this enzyme. nih.govnih.gov The inhibitory action is attributed to the quinolinol's ability to chelate the active site zinc ion, thereby blocking the enzyme's proteolytic activity on its substrate, SNAP-25. nih.gov

While direct evidence for the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), Topoisomerase I, and Matrix Metalloproteinases (MMPs) by this compound is not extensively documented, the broader quinoline class of compounds has shown activity against these targets. The potential for these analogues to act as inhibitors stems from their structural similarities to known inhibitors of these enzymes.

Binding studies have provided insight into the interaction of quinolinol inhibitors with their enzyme targets. In the case of BoNT/A LC, kinetic analysis of quinolinol sulfonamide inhibitors has revealed an uncompetitive inhibition mechanism. nih.gov This suggests that the inhibitor binds to the enzyme-substrate complex, a distinct mode of action that can offer high selectivity. nih.gov Molecular docking studies further support this, indicating that the quinolinol moiety likely engages in bidentate chelation of the catalytic zinc ion within a large hydrophobic pocket of the BoNT/A LC active site. nih.govnih.gov The orientation of the inhibitor in the active site is further stabilized by hydrophobic interactions and potential hydrogen bonding with key amino acid residues. nih.gov

An imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in numerous diseases. nih.gov Certain quinoline analogues have demonstrated the ability to modulate oxidative stress. For example, 7-chloro-4-(phenylselanyl) quinoline (4-PSQ), a related organoselenium-containing quinoline derivative, has been shown to possess significant antioxidant properties. researchgate.netnih.gov Studies have indicated that 4-PSQ can combat oxidative damage, suggesting its potential as an agent for managing conditions associated with oxidative stress. nih.govresearchgate.net This antioxidant capacity may stem from the compound's ability to influence the oxidative status and modulate pathways involved in cellular defense against ROS. researchgate.net

Cholinesterase Inhibition Studies

The inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Analogues of this compound, which belong to the broader class of quinoline and quinazolinone derivatives, have been investigated for their potential as cholinesterase inhibitors.

Research into various heterocyclic compounds has demonstrated that specific structural features can lead to potent enzyme inhibition. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity. Studies on N-phenylacetamide derivatives and other heterocyclic structures have shown that modifications to the core scaffold can significantly influence inhibitory potency. researchgate.net For instance, certain 1,2,4-triazole (B32235) derivatives exhibit efficient binding to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. researchgate.net While direct IC50 values for this compound are not extensively reported in the reviewed literature, data from related structures provide insight into the potential of this chemical class.

Table 1: Cholinesterase Inhibitory Activity of Selected Heterocyclic Analogues

Compound/Derivative Class Target Enzyme IC50 Value (µM) Reference
N-phenylacetamide derivative (Compound 8e) BuChE 3.2 ± 0.3 researchgate.net
1,2,4-Triazole derivative (Compound 17) AChE 6.68 researchgate.net
Thiosemicarbazone derivative (Compound 19) AChE 110.19 ± 2.32 scienceopen.com
Thiosemicarbazone derivative (Compound 19) BuChE 145.11 ± 1.03 scienceopen.com
Succinimide derivative (Compound I) AChE 31 mdpi.com
Succinimide derivative (Compound II) AChE 29 mdpi.com

This table is for illustrative purposes based on related compound classes and does not represent data for this compound itself.

Inhibition of Beta-Amyloid Aggregation

The aggregation of the amyloid-beta (Aβ) peptide into senile plaques is a pathological hallmark of Alzheimer's disease. Preventing this aggregation is a primary therapeutic goal. Analogues of this compound have been evaluated for their ability to interfere with this process.

The most common in vitro method to assess Aβ aggregation is the Thioflavin T (ThT) fluorescence assay. nih.govnih.gov ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. nih.govnih.gov A reduction in ThT fluorescence in the presence of a test compound indicates inhibition of Aβ aggregation. nih.gov Studies have shown that various small molecules can inhibit Aβ aggregation, and some can even disaggregate pre-formed fibrils. nih.govmdpi.com The mechanism often involves the compound binding to Aβ monomers or early-stage oligomers, thereby preventing their assembly into larger, neurotoxic aggregates. nih.gov

Table 2: In Vitro Inhibition of Aβ Aggregation by Various Compounds

Compound Type Assay Method Key Finding Reference
Benzylpenicillin ThT Assay, AFM Inhibits aggregation of Aβ(1-42) and shows cytoprotective activity. nih.gov
A-Type Procyanidins ThT Assay, TEM Catechol-containing compounds inhibit Aβ42 aggregation and disaggregate pre-existing fibrils. mdpi.com
Tryptophanol (TROL) Spectroscopic Assay Selectively detects pre-fibrillar amyloid aggregates. nih.gov

This table highlights methodologies and findings for Aβ aggregation inhibition studies relevant to the types of assays used for quinolinol analogues.

Antiviral Properties (In Vitro)

HIV-1 Integrase Inhibition Mechanisms

HIV-1 integrase (IN) is a crucial viral enzyme responsible for inserting the viral DNA into the host cell's genome, a step essential for viral replication. nih.gov This enzyme is a key target for antiretroviral therapy. The active site of integrase contains a conserved DDE motif (comprising two aspartate and one glutamate (B1630785) residue) that coordinates two divalent magnesium ions (Mg²⁺). nih.gov These metal ions are critical for the catalytic activity of the enzyme.

The primary mechanism of action for many integrase inhibitors, including those with a quinoline or quinolinone scaffold, is the chelation of these Mg²⁺ ions within the active site. nih.gov By binding to and sequestering the metal ions, the inhibitor prevents the binding of the host DNA and disrupts the strand transfer process, effectively halting viral integration. nih.gov Research on quinolinonyl diketo acid derivatives, which are structurally related to this compound, has identified compounds that potently inhibit the strand transfer step of HIV-1 integrase with IC50 values in the nanomolar range. nih.gov This mechanism underscores the potential of the quinoline core as a pharmacophore for developing effective HIV-1 integrase inhibitors.

Activity Against Other Viruses (e.g., Dengue Virus, H5N1 Avian Influenza)

Analogues of this compound have also been investigated for their activity against other significant viral pathogens. The quinoline scaffold is present in several compounds with known antiviral effects.

Dengue Virus (DENV): Dengue is a mosquito-borne flavivirus that represents a major global health threat. Several studies have screened plant extracts and purified compounds for anti-DENV activity. Chloroquinone, a well-known quinoline derivative, has demonstrated activity against the dengue virus in vitro. nih.gov Other studies on phenolic compounds have identified molecules that inhibit DENV through various mechanisms, including the inhibition of viral proteases like NS2B/NS3 or by interfering with viral entry and replication. nih.gov For example, the compound cardol triene was found to inhibit all four dengue serotypes with EC50 values in the low micromolar range. nih.gov

H5N1 Avian Influenza: While direct evidence for the activity of this compound against H5N1 is limited in the reviewed literature, research into other heterocyclic systems continues. For instance, novel pyrazolopyrimidine nucleoside derivatives have been synthesized and screened for antiviral activity against the H5N1 virus, with some showing moderate results. This indicates an ongoing effort to identify diverse chemical scaffolds for the development of anti-influenza agents.

Table 3: In Vitro Antiviral Activity of Selected Compounds Against Dengue Virus

Compound Virus Serotype(s) EC50 Value (µM) Mechanism of Action (if known) Reference
Chloroquinone DENV Not specified Not specified nih.gov
Cardol triene DENV-2 7.13 Inhibition of cell membrane fusion nih.gov
Cardol triene DENV-1 5.35 Inhibition of cell membrane fusion nih.gov
Cardol triene DENV-3 8.98 Inhibition of cell membrane fusion nih.gov
Cardol triene DENV-4 8.21 Inhibition of cell membrane fusion nih.gov

This table presents data for compounds with demonstrated anti-Dengue virus activity to illustrate the potential of related chemical classes.

Structure Activity Relationship Sar and Mechanistic Insights for 7 Chloro 8 Methyl 2 Phenyl 4 Quinolinol Derivatives

Impact of Halogen Substitution (e.g., Chlorine at C-7) on Biological Activity and Pharmacophore Interactions

The presence and position of a halogen atom on the quinoline (B57606) scaffold are pivotal in modulating biological activity. The chlorine at the C-7 position of the quinoline ring, a common feature in many biologically active compounds, significantly influences the molecule's electronic properties and interaction with biological targets. tandfonline.com The 7-chloroquinoline (B30040) core is a well-established pharmacophore in medicinal chemistry, notably for its contribution to anticancer and antimalarial activities. nih.gov

The electronegative nature of the chlorine atom at C-7 creates a strong permanent dipole by inductive polarization, which disrupts the aromaticity of the ring and results in a fractional positive charge on the C-2 and C-4 atoms. tandfonline.com This electronic modification can enhance the compound's ability to undergo nucleophilic aromatic substitution, a key step in certain biological interactions. tandfonline.com

Research on 7-chloro-4-(phenylselanyl) quinoline and its analogues has demonstrated that substitutions on the quinoline ring alter its efficacy as an antinociceptive and anti-inflammatory agent. nih.gov Specifically, the 7-chloro substituent is a key component of molecules that show promise for these properties. nih.gov In the context of anticancer research, 7-chloroquinolinehydrazones have exhibited potent cytotoxic activity across a wide range of cancer cell lines, including leukemia, lung cancer, and breast cancer. nih.gov Structure-activity relationship studies have consistently highlighted the importance of the 7-chloroquinoline unit for this broad-spectrum anticancer activity. nih.gov

The following table illustrates the impact of substituents on the biological activity of certain quinoline derivatives:

CompoundSubstitutionActivityReference
7-chloro-4-(phenylselanyl) quinoline7-ChloroAntinociceptive, Anti-inflammatory nih.gov
7-chloroquinolinehydrazone7-ChloroAnticancer nih.gov
Ibuprofen-quinolinyl hybrid (Cl substituted)ChlorinePotent bio-properties nih.gov

Role of Methyl Group (e.g., at C-8) in Modulating Biological Effects and Receptor Binding

The introduction of a methyl group, such as the one at the C-8 position of the quinoline ring, can significantly modulate the biological effects and receptor binding of the parent compound. This modulation can occur through several mechanisms, including steric and electronic effects, as well as by influencing the molecule's lipophilicity.

While specific data on the 8-methyl group in 7-chloro-2-phenyl-4-quinolinol is limited in the provided results, general principles of SAR in quinoline derivatives can be applied. Methyl groups are known to affect how a molecule fits into a receptor's binding pocket. The size and position of the methyl group can either enhance or hinder binding, depending on the topology of the active site. For instance, in some cases, a methyl group can provide additional van der Waals interactions with hydrophobic pockets within a receptor, thereby increasing binding affinity.

Influence of Phenyl Substituent (e.g., at C-2) on Target Selectivity and Potency

The phenyl group at the C-2 position of the quinoline scaffold plays a crucial role in determining target selectivity and potency. uniurb.itnih.gov This substituent can engage in various non-covalent interactions with the target protein, such as pi-pi stacking, hydrophobic interactions, and van der Waals forces, which are critical for stabilizing the ligand-receptor complex.

Structure-activity relationship studies on 2-phenylquinoline (B181262) derivatives have shown that modifications to this phenyl ring can lead to significant changes in biological activity. For example, in the development of inhibitors for the Staphylococcus aureus NorA efflux pump, the 2-phenylquinoline chemotype was identified as a promising starting point. uniurb.itnih.gov Further studies involving the introduction of different aryl moieties at the C-2 position led to derivatives with improved inhibitory activity. uniurb.itnih.gov

The substitution pattern on the C-2 phenyl ring itself is also a key determinant of activity. Research on quinazolin-4(3H)-one derivatives, which share structural similarities with quinolines, revealed that the position of substituents on the C-2 phenyl ring influences the outcome of chemical reactions, suggesting that steric factors play a significant role. researchgate.net In the context of antibacterial agents, the length and flexibility of amide side chains at the ortho-position of the 2-phenyl group have a significant effect on antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

The following table summarizes the influence of C-2 phenyl substitutions on the activity of certain quinoline derivatives:

Compound SeriesC-2 Phenyl SubstitutionEffectReference
2-Phenylquinoline derivativesIntroduction of different aryl moietiesImproved NorA efflux pump inhibitory activity uniurb.itnih.gov
2-Phenyl-quinoline-4-carboxylic acid derivativesAmide side chains at the ortho-positionSignificant effect on antibacterial activity nih.gov
2-Phenyl-quinoline-4-carboxylic acid derivativesDifluoride-substitution and phenyl substitutionConducive to HDAC inhibitory activity frontiersin.org

Contribution of the Hydroxyl Group (e.g., at C-4) to Activity and Binding Affinity

The hydroxyl group at the C-4 position of the quinolinol ring is a critical functional group that significantly contributes to the molecule's biological activity and binding affinity. nih.gov This is largely due to its ability to act as both a hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in the active site of target proteins. researchgate.net

In the context of enzyme inhibition, the 4-hydroxy-2-quinolinone scaffold is recognized as an important class of heterocyclic molecules with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.gov The hydroxyl group can chelate metal ions, which is a key mechanism for the activity of some 8-hydroxyquinoline (B1678124) derivatives. researchgate.netacs.org While this is for the 8-hydroxy position, it illustrates the importance of the hydroxyl group in metal binding, which can be relevant for certain biological targets.

Analysis of Substituent Effects on Lipophilicity and Electronic Properties

The various substituents on the 7-chloro-8-methyl-2-phenyl-4-quinolinol scaffold collectively determine its lipophilicity and electronic properties, which are crucial for its pharmacokinetic and pharmacodynamic profiles. nih.gov Lipophilicity, often expressed as logP, influences a compound's ability to cross cell membranes and its distribution in the body. nih.gov

The introduction of a nitrogen atom into a carbocyclic ring, as in the quinoline core, generally reduces lipophilicity. nih.gov However, the addition of substituents can modify this property. For example, halogen atoms like chlorine can increase lipophilicity. The position and type of substituent on the quinoline ring have been shown to affect the logP value. nih.gov

The electronic properties of the quinoline ring are significantly influenced by its substituents. The nitrogen atom itself is electron-withdrawing, creating a dipole moment. tandfonline.com The C-7 chlorine atom further enhances this electron-withdrawing effect through inductive polarization. tandfonline.com In contrast, a methyl group is generally considered to be weakly electron-donating. The phenyl group at C-2 can have variable electronic effects depending on its own substitution pattern. The hydroxyl group at C-4 is also electronically significant, capable of both donating and withdrawing electron density through resonance and inductive effects. The interplay of these electronic effects influences the molecule's reactivity and its ability to interact with biological targets. researchgate.net

Conformational Flexibility and Stereochemical Considerations in Ligand-Target Binding

The three-dimensional structure and conformational flexibility of this compound are key factors in its interaction with biological targets. The ability of the molecule to adopt a specific conformation to fit into a binding site is crucial for its activity.

A major source of conformational flexibility in this molecule is the rotation around the single bond connecting the C-2 position of the quinoline ring to the phenyl substituent. This rotation allows the phenyl group to orient itself optimally within the binding pocket of a target protein to maximize favorable interactions. The presence of the C-8 methyl group can introduce steric hindrance that may restrict the rotational freedom of the C-2 phenyl group, thereby influencing the preferred conformation of the molecule.

Future Directions and Emerging Research Avenues for 7 Chloro 8 Methyl 2 Phenyl 4 Quinolinol

Rational Design and Synthesis of Next-Generation Quinolinol Derivatives with Enhanced Efficacy and Selectivity

The rational design of next-generation derivatives of 7-Chloro-8-methyl-2-phenyl-4-quinolinol is a key area for future research. This involves the strategic modification of the parent molecule to enhance its therapeutic properties while minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the chemical modifications to optimize biological activity.

Key areas for modification on the this compound scaffold include:

The Phenyl Ring at Position 2: Altering the substitution pattern on this ring can significantly influence the molecule's interaction with biological targets. Introducing electron-donating or electron-withdrawing groups, or heterocyclic rings in place of the phenyl group, can modulate the compound's electronic and steric properties.

The Methyl Group at Position 8: This group can be replaced with other alkyl groups, halogens, or hydrogen bonding moieties to probe the steric and electronic requirements of the binding pocket of a target protein.

The Chloro Group at Position 7: The introduction of alternative halogens (e.g., fluorine, bromine) or other functional groups at this position can impact the compound's lipophilicity and metabolic stability.

The Hydroxyl Group at Position 4: While crucial for the "quinolinol" character, this group can be derivatized to form esters or ethers, creating prodrugs with improved pharmacokinetic profiles.

The synthesis of these new derivatives will necessitate the development of versatile and efficient synthetic methodologies that allow for the precise introduction of a wide range of functional groups onto the quinoline (B57606) core.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications for Quinoline Scaffolds

While quinoline derivatives are known for a broad spectrum of biological activities, including antimicrobial and antimalarial effects, the specific therapeutic applications of this compound are not yet fully elucidated. A crucial future direction is the systematic screening of this compound and its rationally designed analogs against a diverse panel of biological targets.

This exploration could uncover novel therapeutic applications in areas such as:

Oncology: Many quinoline-based compounds have demonstrated anti-tumor activity. Investigating the effect of this compound on various cancer cell lines and identifying its molecular targets within cancer signaling pathways is a promising avenue.

Neurodegenerative Diseases: The quinoline scaffold has been explored for its potential in treating diseases like Alzheimer's and Parkinson's. Screening for activity against targets such as cholinesterases, monoamine oxidase, and protein aggregation pathways could reveal new leads.

Inflammatory Diseases: The anti-inflammatory properties of certain quinolines suggest that this compound and its derivatives could be investigated as potential treatments for chronic inflammatory conditions.

High-throughput screening (HTS) and phenotypic screening are powerful tools that can be employed to identify novel biological activities and targets for this class of compounds.

Integration of Advanced Computational Approaches for Accelerated Drug Discovery and Mechanistic Understanding

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, these approaches can significantly accelerate the design of new derivatives and provide a deeper understanding of their mechanism of action.

Key computational methods that can be applied include:

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound and its analogs to the active site of known or newly identified biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of quinolinol derivatives with their biological activity, enabling the prediction of the activity of novel, unsynthesized compounds.

Pharmacophore Modeling: This approach can identify the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules with improved potency.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of specific residues in binding.

The integration of these computational methods with experimental studies will create a synergistic workflow for the rapid and efficient discovery of new drug candidates.

Development of Innovative and Sustainable Synthetic Strategies for Quinoline Derivatives

The synthesis of quinoline derivatives has traditionally relied on classic named reactions. However, there is a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods, often referred to as "green chemistry." Future research in this area will focus on creating innovative strategies for the synthesis of this compound and its analogs that are more efficient, produce less waste, and use less hazardous reagents.

Promising green chemistry approaches for quinoline synthesis include:

Transition-Metal-Free Catalysis: Developing synthetic routes that avoid the use of heavy metal catalysts is a key goal of green chemistry. For instance, the transition-metal-free indirect Friedländer synthesis, which utilizes a base and a hydride scavenger, offers an environmentally benign alternative.

One-Pot Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for intermediate purification steps can significantly improve efficiency and reduce waste.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or deep eutectic solvents, is a crucial aspect of sustainable synthesis.

Microwave- and Ultrasound-Assisted Synthesis: These techniques can often accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods.

The development of such sustainable synthetic protocols will be essential for the environmentally responsible production of this compound and its derivatives on a larger scale.

Application of Multi-Target Ligand Design Principles to this compound Analogues

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The traditional "one-target, one-drug" approach may not be effective for these multifactorial diseases. Multi-target ligand design aims to create single molecules that can modulate multiple targets simultaneously, potentially leading to improved efficacy and a reduced likelihood of drug resistance.

The this compound scaffold is well-suited for the application of multi-target design principles. By carefully functionalizing different positions of the quinoline ring, it is possible to incorporate pharmacophoric features that can interact with multiple biological targets. For example, one part of the molecule could be designed to inhibit a specific enzyme, while another part could be tailored to interact with a receptor involved in a related pathway.

The design of multi-target ligands based on the this compound scaffold will require a deep understanding of the structural biology of the intended targets and the creative application of medicinal chemistry principles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-chloro-8-methyl-2-phenyl-4-quinolinol, and how do reaction conditions influence yield?

  • Methodology : Utilize a two-step approach: (1) Cyclization of substituted anilines with β-ketoesters under acidic conditions to form the quinoline core. (2) Introduce the 7-chloro and 8-methyl substituents via electrophilic substitution or directed metalation. For example, describes using magnesium and ammonium chloride in aqueous sodium hydroxide for regioselective chlorination . Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., water vs. dichloromethane) to improve crystallinity .

Q. How can the purity and structural identity of this compound be confirmed?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • HPLC : Use a C18 column with UV detection at 254 nm (method adapted from for similar quinoline derivatives) .
  • NMR : Analyze 1H^1H/13C^{13}C spectra for diagnostic peaks (e.g., downfield shifts for aromatic protons at C-2 and C-4) .
  • X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated in for tetrahydroquinoline analogs .

Q. What biological activities are reported for structurally related quinoline derivatives?

  • Methodology : Screen for antimicrobial and anti-inflammatory activity using:

  • Agar diffusion assays (e.g., against S. aureus or E. coli).
  • In vitro COX-2 inhibition assays .
    highlights quinoline analogs with antimalarial and antituberculosis activity, suggesting a scaffold-specific mechanism .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising regioselectivity?

  • Methodology :

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions to install the 2-phenyl group.
  • Microwave-assisted synthesis : Reduce reaction time and improve chlorination efficiency, as suggested in ’s Grubbs catalyst protocol .
  • DoE (Design of Experiments) : Vary temperature, solvent, and stoichiometry to identify critical parameters.

Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodology :

  • Solvent polarity studies : Measure solubility in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy.
  • Accelerated stability testing : Store samples under varying temperatures/humidity and analyze degradation via LC-MS.
  • Cross-validate literature : Compare data from (trifluoromethyl analog) and (carboxylic acid derivative) to identify substituent effects .

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with protein structures from the PDB (e.g., Plasmodium dihydroorotate dehydrogenase for antimalarial activity).
  • QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ values for substituents) with bioactivity data from .
  • DFT calculations : Analyze electron density at the 4-quinolinol group to predict reactivity in enzyme inhibition .

Q. How can researchers address discrepancies in crystallographic data for quinoline derivatives?

  • Methodology :

  • Re-refinement : Reanalyze raw diffraction data (e.g., from ’s CIF files) using updated software to correct for thermal displacement errors .
  • Polymorph screening : Recrystallize under different solvents (e.g., ethanol vs. acetonitrile) to identify conformational isomers.

Methodological Notes

  • Synthesis : Prioritize regioselective methods from to avoid isomer formation .
  • Characterization : Combine XRD () and 19F^{19}F-NMR (if applicable) for unambiguous structural confirmation .
  • Biological Assays : Include positive controls (e.g., chloroquine for antimalarial tests) and validate assays in triplicate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.